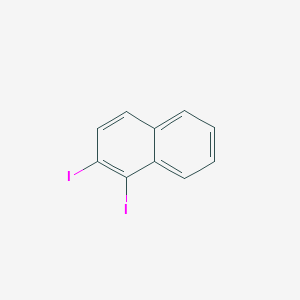![molecular formula C10H24O4P2S3 B13745789 1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane CAS No. 20395-17-9](/img/structure/B13745789.png)
1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[Ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane is a heterocyclic organic compound with the molecular formula C10H24O4P2S3 and a molecular weight of 366.438 g/mol . It is known for its complex structure, which includes multiple phosphoryl and sulfanyl groups.
Preparation Methods
The synthesis of 1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane involves several steps. The primary synthetic route includes the reaction of ethyl phosphonodithioate with thiodimethylene . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, with additional steps to purify and isolate the compound .
Chemical Reactions Analysis
1-[[Ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines .
Scientific Research Applications
1-[[Ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane involves its interaction with specific molecular targets. The phosphoryl and sulfanyl groups play a crucial role in binding to enzymes and other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
1-[[Ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane can be compared with other similar compounds, such as:
Phosphonothioic acid, ethyl-, S,S’-[thiobis(methylene)] O,O’-diethyl ester: This compound shares a similar structure but differs in the arrangement of its functional groups.
S,S-(Thiodimethylene) bis (O-ethyl ethylphosphonodithioate): Another related compound with similar chemical properties but distinct reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and binding properties .
Properties
CAS No. |
20395-17-9 |
|---|---|
Molecular Formula |
C10H24O4P2S3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane |
InChI |
InChI=1S/C10H24O4P2S3/c1-5-13-15(11,7-3)18-9-17-10-19-16(12,8-4)14-6-2/h5-10H2,1-4H3 |
InChI Key |
FHSNIKKZEFCKFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)SCSCSP(=O)(CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



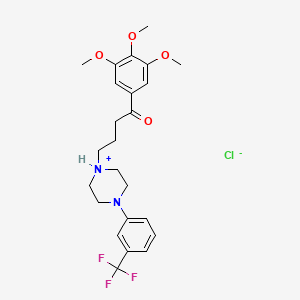
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)

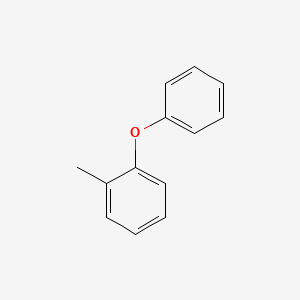

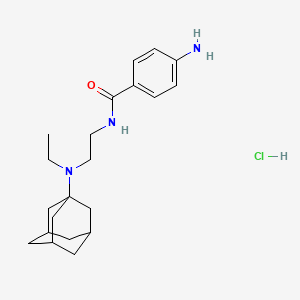
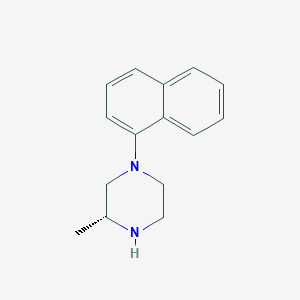
![1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)
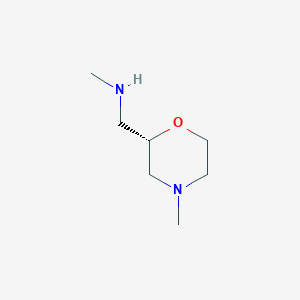
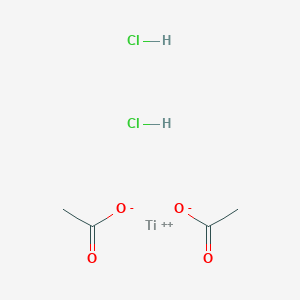
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)

